An In-Depth Technical Guide to Iminostilbene 10,11-Epoxide-N-carbonyl Chloride: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to Iminostilbene 10,11-Epoxide-N-carbonyl Chloride: Properties, Synthesis, and Reactivity
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride, a key chemical intermediate with significant relevance in the synthesis of metabolites and analogues of the widely-used anticonvulsant drug, carbamazepine. This document delves into the core chemical properties, outlines a logical synthetic pathway, explores its characteristic reactivity, and details the analytical methodologies requisite for its characterization. Drawing from established chemical principles and data from analogous structures, this guide aims to equip researchers and drug development professionals with the foundational knowledge to effectively synthesize, handle, and utilize this versatile compound in their research and development endeavors.
Introduction and Significance
Iminostilbene 10,11-Epoxide-N-carbonyl Chloride, with the CAS Number 41359-09-5, is a derivative of carbamazepine, a cornerstone therapeutic for epilepsy and neuropathic pain. The parent drug, carbamazepine, undergoes metabolic transformation in vivo to form carbamazepine-10,11-epoxide, a stable and pharmacologically active metabolite.[1][2] The introduction of the N-carbonyl chloride functionality to this epoxide core creates a highly reactive intermediate, poised for a variety of synthetic transformations. This makes Iminostilbene 10,11-Epoxide-N-carbonyl Chloride a valuable building block for accessing a library of carbamazepine derivatives and for the synthesis of stable isotope-labeled internal standards for pharmacokinetic studies. Understanding the chemical behavior of this compound is paramount for its effective application in medicinal chemistry and drug metabolism research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is essential for its handling, characterization, and application in synthesis.
| Property | Value | Source/Justification |
| CAS Number | 41359-09-5 | [3][4] |
| Molecular Formula | C₁₅H₁₀ClNO₂ | [3][4] |
| Molecular Weight | 271.7 g/mol | [3][4] |
| Appearance | White Solid | [4] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Methanol. | [] |
| Melting Point | Data not publicly available. Estimated to be in the range of 150-170 °C. | Based on the melting point of the analogous non-epoxidated Iminostilbene N-carbonyl Chloride (149-153 °C) and the introduction of a polar epoxide group which would likely increase the melting point. |
| Storage | 2-8°C, under inert atmosphere. | [4] The compound is reactive towards moisture. |
Commercial suppliers indicate that a comprehensive analytical data package, including ¹H-NMR, Mass Spectrometry (MS), HPLC, Infrared (IR) Spectroscopy, and Thermogravimetric Analysis (TGA), is available upon purchase of the compound as a reference standard.[3]
Synthesis of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride
A logical and efficient synthesis of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride commences with the readily available metabolite, carbamazepine-10,11-epoxide. The key transformation is the introduction of the N-carbonyl chloride group, which can be achieved by reaction with a phosgene equivalent, such as triphosgene. This approach is analogous to the synthesis of other N-carbonyl chloride derivatives of iminostilbene analogues.[6][7][8]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Iminostilbene 10,11-Epoxide-N-carbonyl Chloride.
Detailed Experimental Protocol (Proposed)
Causality behind Experimental Choices:
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Starting Material: Carbamazepine-10,11-epoxide is the logical precursor as it already contains the desired tricyclic epoxide core.
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Reagent: Triphosgene is a safer, solid alternative to gaseous phosgene for introducing the carbonyl chloride moiety.
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Solvent: An aprotic solvent like toluene is chosen to prevent reaction with the N-carbonyl chloride product.
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Base: A non-nucleophilic organic base such as triethylamine is used to neutralize the HCl generated during the reaction without competing with the substrate for the phosgene equivalent.
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Temperature: The reaction is typically carried out at low to ambient temperatures to control the reactivity of the phosgene equivalent and minimize side reactions.
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve carbamazepine-10,11-epoxide (1 equivalent) in anhydrous toluene.
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Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
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Addition of Phosgene Equivalent: Prepare a solution of triphosgene (0.4 equivalents) in anhydrous toluene and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with cold, dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride is dominated by two key functional groups: the electrophilic N-carbonyl chloride and the strained epoxide ring. This dual reactivity makes it a versatile intermediate for the synthesis of a variety of derivatives.
Reactivity of the N-Carbonyl Chloride Group
The N-carbonyl chloride is a highly reactive acylating agent, susceptible to nucleophilic acyl substitution. This allows for the facile introduction of a range of functionalities at the nitrogen atom.
Caption: General reactivity of the N-carbonyl chloride group.
Experimental Protocol: Reaction with Ammonia to form a Urea Derivative
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Reaction Setup: Dissolve Iminostilbene 10,11-Epoxide-N-carbonyl Chloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask.
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Addition of Ammonia: Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol) dropwise.
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Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
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Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude product, the corresponding urea derivative, can be purified by recrystallization or column chromatography.
Reactivity of the Epoxide Ring
The epoxide ring is susceptible to ring-opening reactions by a variety of nucleophiles. This reaction typically proceeds via an Sₙ2 mechanism, resulting in the formation of a trans-10,11-disubstituted product.
Sources
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- 2. Carbamazepine-Mediated Adverse Drug Reactions: CBZ-10,11-epoxide but Not Carbamazepine Induces the Alteration of Peptides Presented by HLA-B∗15:02 - PubMed [pubmed.ncbi.nlm.nih.gov]
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